molecular formula C10H8N2O2 B2921734 N-(1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 2459725-56-3

N-(1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No.: B2921734
CAS No.: 2459725-56-3
M. Wt: 188.186
InChI Key: BQKGZZCQGWECKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzoxazol-6-yl)prop-2-enamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and materials science. It features a benzoxazole core, a privileged scaffold in drug discovery known for its stability and ability to impart biological activity, linked to a reactive acrylamide moiety . The benzoxazole heterocycle is a common structural element in compounds with a wide range of pharmacological activities, including antimicrobial, anti-cancer, and anti-inflammatory effects, making it a valuable template for developing new bioactive molecules . The acrylamide group is a key functional handle that enables further chemical transformations, most notably participation in conjugation and polymerization reactions. This dual-purpose structure makes this compound a versatile building block (synthon) for constructing more complex chemical entities or specialized polymers for material science applications . Researchers can leverage the reactivity of the acrylamide group for targeted synthesis, while the benzoxazole core can contribute to the desired physicochemical or biological properties of the final product. This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1,3-benzoxazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-2-10(13)12-7-3-4-8-9(5-7)14-6-11-8/h2-6H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKGZZCQGWECKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzoxazol-6-yl)prop-2-enamide typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzoxazol-6-yl)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

N-(1,3-benzoxazol-6-yl)prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including anti-microbial, anti-fungal, and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anti-oxidant effects.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of N-(1,3-benzoxazol-6-yl)prop-2-enamide with the structurally related N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and other benzoxazole/acrylamide analogs:

Compound Core Structure Functional Groups Electronic Properties Applications
This compound Benzoxazole + acrylamide Amide, aromatic heterocycle Electron-deficient (benzoxazole), reactive (acrylamide) Potential catalyst, drug candidate (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + hydroxyl Amide, hydroxyl, methyl Electron-rich (benzene), polar (hydroxyl) Metal-catalyzed C–H functionalization
6-Acrylamidobenzoxazole (hypothetical analog) Benzoxazole + acrylamide Amide, aromatic heterocycle Similar to target compound Catalysis, polymer chemistry

Key Observations :

  • The acrylamide group introduces conjugation and Michael acceptor reactivity, unlike the saturated amide in .

Reactivity and Functional Utility

  • N,O-Bidentate Directing Groups () : The hydroxyl and amide groups in ’s compound facilitate chelation to metals (e.g., Pd, Cu), enabling regioselective C–H activation .
  • Benzoxazole-Acrylamide Hybrid : The benzoxazole’s electron-withdrawing nature could modulate the acrylamide’s reactivity, favoring nucleophilic additions or cycloadditions. Its planar structure may also enhance π-stacking in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.